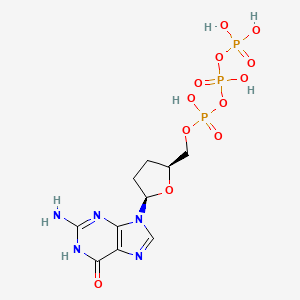

2',3'-Dideoxyguanosine 5'-triphosphate

Description

The exact mass of the compound 2'-3'-Dideoxyguanosine-5'-triphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Deoxyguanine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',3'-Dideoxyguanosine 5'-triphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dideoxyguanosine 5'-triphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68726-28-3 |

|---|---|

Molecular Formula |

C10H16N5O12P3 |

Molecular Weight |

491.18 g/mol |

IUPAC Name |

[[(5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5?,6-/m1/s1 |

InChI Key |

HDRRAMINWIWTNU-PRJDIBJQSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Synonyms |

2',3'-dideoxyguanosine 5'-triphosphate ddGTP dideoxy GTP |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 2',3'-Dideoxyguanosine 5'-Triphosphate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP), a critical reagent in molecular biology and drug development. We delve into the foundational principles of ddGTP's function as a chain terminator in DNA sequencing and its potential as an antiviral agent. This document offers a detailed, step-by-step protocol for the chemical synthesis of ddGTP, starting from the precursor 2',3'-dideoxyguanosine. The guide emphasizes the rationale behind key experimental choices, robust purification strategies, and thorough analytical characterization to ensure the production of high-purity ddGTP for research applications.

Introduction: The Significance of a Chain Terminator

2',3'-Dideoxyguanosine 5'-triphosphate (ddGTP) is a synthetic analog of the natural deoxynucleotide, deoxyguanosine triphosphate (dGTP). The defining structural feature of ddGTP is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This seemingly minor modification has profound biological consequences. During DNA synthesis, DNA polymerase enzymes catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing DNA strand.[1][2] When ddGTP is incorporated into a nascent DNA chain, the lack of a 3'-hydroxyl group prevents the addition of the subsequent nucleotide, leading to the irreversible termination of DNA chain elongation.[1][3][4][5]

This unique property of chain termination is the cornerstone of the Sanger sequencing method, a foundational technology in genomics that enabled the sequencing of the first genomes.[6][7][8] In a Sanger sequencing reaction, a mixture of dNTPs and a small amount of a specific ddNTP (e.g., ddGTP) are included. This results in a collection of DNA fragments of varying lengths, each terminating at a position where the specific ddNTP was incorporated.[7][8] By separating these fragments by size, the DNA sequence can be accurately determined.

Beyond its pivotal role in DNA sequencing, the dideoxynucleoside class, to which ddGTP belongs, has been extensively investigated for its antiviral properties.[9][10][11] The mechanism of action in this context also relies on chain termination, but in this case, it is the viral reverse transcriptase that is inhibited, preventing the replication of the viral genome.

Given its importance, the ability to synthesize high-purity ddGTP is crucial for many research and diagnostic applications. This guide provides a detailed protocol for its chemical synthesis, purification, and characterization.

The Synthetic Strategy: From Nucleoside to Triphosphate

The synthesis of ddGTP is a multi-step process that begins with the commercially available nucleoside, 2',3'-dideoxyguanosine. The core of the synthesis is the phosphorylation of the 5'-hydroxyl group to introduce the triphosphate moiety. There are two predominant and well-established methods for this transformation: the Yoshikawa method and the Ludwig-Eckstein method.[12] This guide will focus on a modified Ludwig-Eckstein approach, which is a "one-pot, three-step" process known for its reliability and the generation of fewer by-products.[9][12]

The overall workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of ddGTP.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the well-established Ludwig-Eckstein method for nucleoside triphosphate synthesis.[12]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2',3'-Dideoxyguanosine | ≥98% | Commercially Available |

| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ≥99% | Commercially Available |

| Phosphorous Oxychloride (POCl₃) | ≥99% | Commercially Available |

| Tributylammonium Pyrophosphate | As a solution in DMF | Commercially Available |

| Tributylamine | ≥99% | Commercially Available |

| Iodine (I₂) | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Triethylammonium Bicarbonate (TEAB) Buffer | 1.0 M, pH 7.5 | Prepare in-house |

| Acetonitrile (MeCN) | HPLC Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Anion-Exchange HPLC Column | e.g., Dionex DNAPac PA100 | Commercially Available |

Synthesis of 2',3'-Dideoxyguanosine 5'-Triphosphate (ddGTP)

This "one-pot" synthesis should be performed under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

Step 1: Monophosphorylation of 2',3'-Dideoxyguanosine

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 2',3'-dideoxyguanosine (1 mmol) and proton sponge (1.5 mmol) in anhydrous trimethyl phosphate (5 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphorous oxychloride (1.2 mmol) dropwise via a syringe while stirring.

-

Continue stirring at 0 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

Step 2: Reaction with Pyrophosphate

-

In the same reaction flask, add a solution of tributylammonium pyrophosphate (5 mmol in 5 mL of anhydrous DMF) and tributylamine (5 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Oxidation and Hydrolysis

-

To the reaction mixture, add a solution of iodine (2 mmol) in anhydrous pyridine (2 mL).

-

Stir for 30 minutes at room temperature.

-

Quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

-

Add 20 mL of a 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5) to hydrolyze the cyclic intermediate. Stir for 1 hour.

-

The crude reaction mixture containing ddGTP is now ready for purification.

Caption: Key steps in the chemical synthesis of ddGTP.

Purification: Isolating the Target Molecule

Purification of the crude ddGTP is critical to remove unreacted starting materials, by-products, and excess reagents. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. Anion-exchange chromatography is particularly effective for separating nucleotides based on their negative charge.[13][14][15]

HPLC Purification Protocol

-

Column: Anion-exchange column (e.g., Dionex DNAPac PA100, 9 x 250 mm).

-

Mobile Phase A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5.

-

Mobile Phase B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5.

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 254 nm.

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 0 |

| 5 | 0 |

| 35 | 100 |

| 45 | 100 |

| 50 | 0 |

| 60 | 0 |

Procedure:

-

Filter the crude reaction mixture through a 0.45 µm filter.

-

Inject the filtered solution onto the equilibrated HPLC column.

-

Collect the fractions corresponding to the major peak that elutes at the expected retention time for a triphosphate.

-

Combine the fractions containing the purified ddGTP.

-

Lyophilize the combined fractions to remove the volatile TEAB buffer and obtain the ddGTP as a white solid (triethylammonium salt).

Characterization: Confirming Identity and Purity

Thorough characterization of the synthesized ddGTP is essential to confirm its identity and purity before use in downstream applications. The two primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will confirm the presence of the guanine base and the dideoxyribose sugar protons. The chemical shifts and coupling patterns will be distinct from the starting material and other potential by-products.

-

³¹P NMR: Is particularly informative for confirming the presence of the triphosphate moiety. The spectrum should show three distinct phosphorus signals corresponding to the α, β, and γ phosphates, with characteristic chemical shifts and coupling constants.[19]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI) Mass Spectrometry (in negative ion mode): This will provide the accurate mass of the ddGTP molecule, confirming its elemental composition. The expected [M-H]⁻ ion for ddGTP (C₁₀H₁₄N₅O₁₁P₃) would be approximately 492.98 g/mol .

Conclusion

The chemical synthesis of 2',3'-dideoxyguanosine 5'-triphosphate is a well-established process that is accessible to researchers with a background in organic chemistry. The Ludwig-Eckstein method, coupled with robust HPLC purification and thorough analytical characterization, provides a reliable means of producing high-purity ddGTP. This guide offers a comprehensive framework for this synthesis, empowering researchers to produce this vital reagent for their studies in DNA sequencing, molecular diagnostics, and antiviral drug discovery.

References

-

Kim, S. H., et al. (1999). Synthesis of 2',3'-dideoxyisoguanosine from guanosine. Archives of Pharmacal Research, 22(6), 619-623. Available at: [Link]

-

Torii, T., et al. (2005). Synthesis Study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1051-1054. Available at: [Link]

-

Marx, A., & Gaster, J. (2010). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules, 15(4), 2465-2481. Available at: [Link]

-

ResearchGate. (n.d.). Thiopyrophosphate used as a nucleophile in the Ludwig and Eckstein method. Available at: [Link]

-

Gaster, J., & Marx, A. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments, (86), e51411. Available at: [Link]

-

Kraszewski, A., et al. (2020). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Molecules, 25(19), 4568. Available at: [Link]

-

ResearchGate. (n.d.). Ludwig-Eckstein synthetic approach. Available at: [Link]

-

Wikipedia. (2024). Sanger sequencing. Available at: [Link]

-

PubMed. (1990). 5'-O-phosphonomethyl-2',3'-dideoxynucleosides: synthesis and anti-HIV activity. Available at: [Link]

-

Biology LibreTexts. (2021). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. Available at: [Link]

-

Barai, N. D., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(13), 3991. Available at: [Link]

-

LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Available at: [Link]

-

Micura, R., et al. (2012). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Beilstein Journal of Organic Chemistry, 8, 1038-1042. Available at: [Link]

-

MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Available at: [Link]

-

Ray, A., et al. (2023). Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. Journal of Pharmaceutical Sciences, 112(9), 2524-2531. Available at: [Link]

-

Glen Research. (n.d.). DNA Purification. Glen Report 2-11. Available at: [Link]

-

Bruker. (n.d.). NMR characterization of oligonucleotides and peptides. Available at: [Link]

-

Bioprocess Online. (n.d.). Choosing The Right Method Of Purification For Your Oligos. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates.

-

NIH. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Available at: [Link]

-

Wikipedia. (2024). Dideoxynucleotide. Available at: [Link]

-

PubMed. (1986). DNA sequence determination using dideoxy analogs. Available at: [Link]

-

Ju, J., et al. (1996). Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to 'direct-load' DNA sequencing. Nucleic Acids Research, 24(6), 1144-1148. Available at: [Link]

-

Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Molecules, 24(18), 3274. Available at: [Link]

Sources

- 1. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 5. Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to ‘direct-load’ DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcluster.com [labcluster.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 19. mdpi.com [mdpi.com]

The Cornerstone of Genomics: A Technical Guide to the Discovery and Historical Significance of Dideoxynucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, mechanism, and profound impact of dideoxynucleotides (ddNTPs) in molecular biology. From their pivotal role in the revolutionary Sanger sequencing method to their critical application as antiviral therapeutics, ddNTPs represent a landmark scientific innovation that continues to shape the landscape of genomics and medicine.

The Genesis of Precision: The Discovery of Dideoxynucleotides and the Dawn of DNA Sequencing

The ability to decipher the precise order of nucleotides in a DNA strand is a cornerstone of modern molecular biology, underpinning advancements from fundamental genetic research to the development of novel therapeutics. At the heart of this revolution lies the discovery and application of dideoxynucleotides, molecules that provided the key to unlocking the genetic code with unprecedented accuracy.

The story of dideoxynucleotide sequencing begins with the groundbreaking work of Frederick Sanger and his colleagues. In 1977, they introduced the “dideoxy” chain-termination method for sequencing DNA molecules, a breakthrough that earned Sanger his second Nobel Prize. This method was a significant leap forward from previous techniques, offering a more rapid and accurate way to determine nucleotide sequences.

The ingenuity of the Sanger method lies in the use of 2',3'-dideoxynucleoside triphosphates (ddNTPs). These molecules are structural analogs of the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. The critical difference is the absence of a hydroxyl group at the 3' position of the ribose sugar in ddNTPs. This seemingly minor modification has a profound consequence: when a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the chain elongation. This elegant principle of chain termination is the foundation of Sanger sequencing.

The Sanger Method: A Symphony of Chemistry and Electrophoresis

The Sanger sequencing method, in its original manual format, is a testament to elegant experimental design. The process involves four separate DNA synthesis reactions, each containing the single-stranded DNA template to be sequenced, a primer, DNA polymerase, all four normal dNTPs (dATP, dCTP, dGTP, dTTP), and a small amount of one of the four ddNTPs (ddATP, ddCTP, ddGTP, or ddTTP).

The result is a collection of DNA fragments of varying lengths, each terminated by a specific ddNTP. These fragments are then separated by size using polyacrylamide gel electrophoresis. By running the four reactions in separate lanes of the gel, the sequence of the DNA can be read directly from an autoradiogram of the gel, starting from the smallest fragment at the bottom and moving upwards.

Experimental Protocol: Manual Sanger Sequencing

The following is a generalized protocol for manual Sanger sequencing, illustrating the core principles. Specific concentrations and conditions may vary based on the specific template and polymerase used.

1. Template and Primer Annealing:

-

In a microcentrifuge tube, combine the single-stranded DNA template (approximately 1-2 µg) with a complementary primer (0.5-1 pmol).

-

Heat the mixture to 65°C for 2 minutes to denature any secondary structures in the template.

-

Allow the mixture to cool slowly to room temperature to facilitate primer annealing.

2. Sequencing Reactions:

-

Prepare four separate reaction tubes, labeled 'A', 'C', 'G', and 'T'.

-

To each tube, add:

-

Annealed template-primer mix

-

A mixture of all four dNTPs (e.g., 50 µM each)

-

DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)

-

A specific ddNTP (e.g., 1 µM ddATP for the 'A' tube, 1 µM ddCTP for the 'C' tube, etc.)

-

A radiolabeled dNTP (e.g., [α-³²P]dATP) for visualization.

-

3. Polymerization and Termination:

-

Incubate the four reaction tubes at a temperature optimal for the DNA polymerase (e.g., 37°C) for 15-30 minutes. This allows for the synthesis of DNA fragments of varying lengths, each terminated by the corresponding ddNTP.

4. Gel Electrophoresis:

-

Stop the reactions by adding a formamide-containing loading dye, which also denatures the DNA fragments.

-

Load the contents of each of the four reaction tubes into separate lanes of a high-resolution denaturing polyacrylamide gel.

-

Apply a high voltage to separate the DNA fragments by size. Smaller fragments will migrate faster and further down the gel.

5. Visualization and Sequence Reading:

-

After electrophoresis, expose the gel to X-ray film. The radioactive label incorporated into the DNA fragments will create a pattern of bands on the film.

-

The DNA sequence can be read directly from the bottom of the film upwards, with the lane in which a band appears indicating the identity of the terminal nucleotide.

The Leap to Automation: Fluorescent Dyes and Capillary Electrophoresis

While manual Sanger sequencing was revolutionary, it was also labor-intensive and time-consuming. The 1980s and 1990s saw the development of automated Sanger sequencing, which significantly increased throughput and made large-scale sequencing projects, such as the Human Genome Project, feasible.

The key innovations in automated sequencing were the use of fluorescently labeled ddNTPs and the replacement of slab gels with capillary electrophoresis. In this automated workflow, all four ddNTPs, each labeled with a different colored fluorescent dye, are included in a single sequencing reaction. The resulting fluorescently tagged DNA fragments are then separated by size in a single, narrow capillary filled with a polymer matrix. As the fragments pass a detector, a laser excites the fluorescent dyes, and a computer records the color of the fluorescence, thereby determining the identity of the terminal nucleotide.

Workflow of Automated Sanger Sequencing

Caption: Automated Sanger sequencing workflow from template preparation to final sequence analysis.

| Feature | Manual Sanger Sequencing | Automated Sanger Sequencing |

| Labeling | Radiolabeled dNTPs | Fluorescently labeled ddNTPs |

| Reactions | Four separate reactions | Single reaction |

| Separation | Slab gel electrophoresis | Capillary electrophoresis |

| Detection | Autoradiography | Laser-induced fluorescence detection |

| Read Length | ~200-400 bases | Up to 1000 bases |

| Throughput | Low | High |

| Safety | Use of hazardous radioisotopes | Safer, non-radioactive method |

Beyond Sequencing: Dideoxynucleotides as Antiviral Agents

The same chain-terminating principle that made dideoxynucleotides invaluable for DNA sequencing also positioned them as potent antiviral agents. Many viruses, including the human immunodeficiency virus (HIV), are retroviruses that rely on an enzyme called reverse transcriptase to convert their RNA genome into DNA, which is then integrated into the host cell's genome.

Dideoxynucleoside analogs, once inside a cell, are phosphorylated by cellular enzymes to their active triphosphate form. These activated analogs can then be incorporated by the viral reverse transcriptase into the growing viral DNA chain. Crucially, because they lack the 3'-hydroxyl group, their incorporation leads to the termination of viral DNA synthesis, effectively halting viral replication.

Zidovudine (AZT): A Landmark in HIV Treatment

Zidovudine, also known as azidothymidine (AZT), was the first drug approved for the treatment of HIV infection. It is a thymidine analog in which the 3'-hydroxyl group is replaced by an azido group. This modification allows AZT to act as a chain terminator for HIV reverse transcriptase. Clinical trials have demonstrated the efficacy of zidovudine in improving survival rates and delaying disease progression in individuals with HIV.

Mechanism of Action of Zidovudine (AZT)

Caption: Zidovudine (AZT) inhibits HIV replication through chain termination of viral DNA synthesis.

Dideoxycytidine (ddC) and the Advent of Combination Therapy

Dideoxycytidine (zalcitabine or ddC) is another nucleoside analog that functions as a chain terminator for HIV reverse transcriptase. While effective, ddC monotherapy was associated with significant side effects. The realization that different nucleoside analogs have distinct toxicity profiles and that HIV can develop resistance to a single drug led to the development of combination therapies. Combining drugs like zidovudine and zalcitabine allowed for lower doses of each, reducing toxicity while maintaining or even enhancing antiviral efficacy.

| Drug | CD4+ Cell Count Change (at 52 weeks) | Plasma HIV RNA Change (at 52 weeks) | Reference |

| Zidovudine + Lamivudine (150mg) | +42.5 cells/mm³ | -0.48 log₁₀ copies/mL | |

| Zidovudine + Zalcitabine (0.75mg) | -29.58 cells/mm³ | -0.39 log₁₀ copies/mL |

The Enduring Legacy of Dideoxynucleotides

The discovery of dideoxynucleotides and their application in Sanger sequencing fundamentally changed the course of biological research. It paved the way for the sequencing of entire genomes, including the human genome, and continues to be the gold standard for sequence validation. The chain-terminating principle of ddNTPs also provided a powerful strategy for combating retroviral infections, leading to the development of life-saving drugs for individuals with HIV. The story of dideoxynucleotides is a powerful example of how a deep understanding of fundamental biochemical principles can lead to transformative technologies and therapies.

Chemical Synthesis of Dideoxynucleosides

The synthesis of 2',3'-dideoxynucleosides typically involves the deoxygenation of the corresponding ribonucleoside. A common strategy involves the formation of a 2',3'-cyclic intermediate, which can then be reductively cleaved. For instance, the synthesis of 2',3'-dideoxyuridine can be achieved from uridine by first forming a 2',3'-O-methoxymethylideneuridine intermediate. This is followed by a series of reactions to introduce a double bond between the 2' and 3' carbons, which is subsequently reduced to yield the dideoxynucleoside. The resulting dideoxynucleoside can then be phosphorylated to the triphosphate form for use in sequencing or as an antiviral agent.

References

- Bera, S., Mickle, T., & Nair, V. (1999). Synthesis and antiviral studies of unsaturated analogues of isomeric dideoxynucleosides. Nucleosides & Nucleotides, 18(11-12), 2379–2395.

- Abrams, D. I., Goldman, A. I., Launer, C., Korvick, J. A., Neaton, J. D., Crane, L. R., Grodesky, M., Wakefield, S., Muth, K., & Kornegay, S. (1994). A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. The Terry Beirn Community Programs for Clinical Research on AIDS. The New England Journal of Medicine, 330(10), 657–662.

- Fischl, M. A., Richman, D. D., Hansen, N., Collier, A. C., Carey, J. T., Para, M. F., Hardy, W. D., Dolin, R., Powderly, W. G., Allan, J. D., & et al. (1990). The safety and efficacy of zidovudine (AZT) in

An In-depth Technical Guide on 2',3'-Dideoxyguanosine 5'-Triphosphate (ddGTP) as a Chain-Terminating Inhibitor

Abstract

This technical guide provides a comprehensive examination of 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP), a pivotal molecule in molecular biology and biotechnology. As a chain-terminating inhibitor of DNA synthesis, ddGTP's unique structural properties have been harnessed for foundational techniques like Sanger DNA sequencing and the development of antiviral therapeutics. This document will delve into the precise molecular mechanisms of ddGTP-mediated chain termination, its practical applications with detailed protocols, and its role in drug development. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights.

Introduction: The Principle of Chain Termination

At the heart of molecular biology lies the process of DNA replication, a meticulously orchestrated event catalyzed by DNA polymerases. These enzymes synthesize a new DNA strand by adding deoxynucleotide triphosphates (dNTPs) that are complementary to a template strand.[1] The chemistry of this process is contingent upon the presence of a hydroxyl (-OH) group at the 3' carbon of the growing DNA strand's terminal sugar. This 3'-OH group is essential for forming a phosphodiester bond with the 5'-phosphate group of the incoming dNTP, thereby extending the DNA chain.[2]

2',3'-dideoxynucleoside triphosphates (ddNTPs), including ddGTP, are synthetic analogs of the natural dNTPs.[3] The defining structural feature of a ddNTP is the absence of the 3'-OH group on the deoxyribose sugar ring; instead, it has a hydrogen atom.[4] This seemingly minor modification has profound consequences. When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the lack of a 3'-OH group makes it impossible to form a phosphodiester bond with the next nucleotide.[5] This event leads to the irreversible cessation of DNA synthesis, a process aptly named "chain termination."[4]

The Molecular Mechanism of ddGTP Action

The inhibitory effect of ddGTP is a direct consequence of its structure. During DNA synthesis, DNA polymerase facilitates a nucleophilic attack from the 3'-OH of the primer strand on the alpha-phosphate of the incoming dNTP.[4] When ddGTP is the incoming nucleotide, its incorporation proceeds as it is recognized by the polymerase. However, the subsequent step of chain elongation is blocked.

The interaction between ddGTP and DNA polymerase is a competitive one. ddGTP competes with its natural counterpart, deoxyguanosine triphosphate (dGTP), for the active site of the enzyme.[6] The efficiency of ddGTP incorporation can be influenced by the specific DNA polymerase used and the reaction conditions. For instance, Taq polymerase has been observed to incorporate ddGTP more readily than other ddNTPs.[4]

Below is a diagram illustrating the mechanism of ddGTP-induced chain termination.

Caption: Mechanism of ddGTP-induced DNA chain termination.

Application in Sanger Sequencing

The most prominent application of ddGTP and other ddNTPs is in the Sanger method of DNA sequencing, also known as the chain-termination method.[7] This technique, which has been the gold standard for DNA sequencing for decades, relies on the controlled interruption of in vitro DNA synthesis.[7]

Sanger Sequencing Workflow

The Sanger sequencing process involves a modified polymerase chain reaction (PCR) called cycle sequencing.[7] The reaction mixture includes the DNA template, a primer, DNA polymerase, the four standard dNTPs, and a small amount of one of the four ddNTPs, each labeled with a different fluorescent dye.[8]

The workflow can be summarized in the following steps:

-

Cycle Sequencing Reaction: The reaction undergoes cycles of denaturation, annealing, and extension. During extension, DNA polymerase synthesizes new DNA strands.[7]

-

Random Incorporation of ddNTPs: Most of the time, the polymerase incorporates a standard dNTP. However, occasionally, it incorporates a fluorescently labeled ddNTP.[9]

-

Chain Termination: The incorporation of a ddNTP terminates the elongation of that particular DNA strand.[10]

-

Generation of Labeled Fragments: This process results in a collection of DNA fragments of varying lengths, each ending with a specific, fluorescently labeled ddNTP.[10]

-

Capillary Electrophoresis: The fragments are then separated by size through capillary gel electrophoresis.

-

Fluorescence Detection and Sequence Analysis: As the fragments pass a laser, their fluorescent tags are excited, and a detector reads the color of the fluorescence. The sequence is then determined by the order of the colors.

The following diagram illustrates the Sanger sequencing workflow.

Caption: Workflow of automated Sanger DNA sequencing.

Detailed Protocol for Sanger Sequencing

Below is a generalized, step-by-step protocol for setting up a Sanger sequencing reaction.

Materials:

-

Purified DNA template (e.g., PCR product or plasmid)

-

Sequencing primer

-

Sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

-

Nuclease-free water

-

Thermal cycler

Procedure:

-

Reaction Setup: In a PCR tube, combine the following components. The exact volumes will depend on the specific kit and template concentration.

| Component | Volume (µL) | Final Concentration |

| Sequencing Mix | 4 | - |

| DNA Template | Variable | 50-100 ng/µL |

| Primer | 1 | 3.2 µM |

| Nuclease-free water | To 10 µL | - |

-

Thermal Cycling: Place the reaction tube in a thermal cycler and run the following program:

-

Initial Denaturation: 96°C for 1 minute

-

25 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

Post-Reaction Cleanup: After the cycle sequencing is complete, the reaction products must be purified to remove unincorporated ddNTPs and primers. This is typically done using ethanol precipitation or column purification.

-

Capillary Electrophoresis: The purified fragments are then loaded onto an automated DNA sequencer for capillary electrophoresis and data analysis.

ddGTP in Antiviral Drug Development

The principle of chain termination is not limited to DNA sequencing. It is also a powerful strategy for combating viral infections. Many antiviral drugs are nucleoside or nucleotide analogs that, once incorporated into the viral genome by the viral polymerase, terminate replication.[11]

Mechanism of Antiviral Action

Viruses, particularly retroviruses like HIV, rely on their own polymerases (e.g., reverse transcriptase) to replicate their genetic material.[12] These viral polymerases are often less discriminating than their human counterparts and are more prone to incorporating nucleoside analogs.

Dideoxyguanosine (ddG), the nucleoside form of ddGTP, can be administered as a prodrug. Once inside a host cell, it is phosphorylated by cellular kinases to its active triphosphate form, ddGTP.[13] This ddGTP then acts as a competitive inhibitor and a chain terminator for the viral polymerase, effectively halting viral replication.[12][13]

Comparative Efficacy of ddNTPs

The efficiency of incorporation and subsequent chain termination can vary among different ddNTPs and polymerases. For instance, studies with Taq DNA polymerase have shown that ddGTP is incorporated approximately 10 times more efficiently than ddCTP.[14] This difference is attributed to specific molecular interactions between the polymerase, the incoming ddNTP, and the DNA template.[14] Such variations are critical considerations in both sequencing applications and the design of antiviral agents.

| Parameter | ddCTP | ddGTP | Fold Difference | DNA Polymerase |

| Relative Incorporation Rate | 1x | ~10x | ~10 | Klentaq1 (Taq fragment) |

Table adapted from BenchChem, referencing studies on Taq DNA polymerase derivatives.[14]

Conclusion and Future Perspectives

2',3'-dideoxyguanosine 5'-triphosphate is a cornerstone of modern molecular biology. Its function as a chain-terminating inhibitor has not only enabled the determination of DNA sequences through the Sanger method but has also provided a blueprint for the development of potent antiviral therapies. The principles governing its interaction with DNA polymerases continue to be an area of active research, with ongoing efforts to engineer polymerases with improved capabilities for incorporating modified nucleotides. As our understanding of these molecular interactions deepens, we can anticipate the development of even more sophisticated applications for ddGTP and other nucleotide analogs in both research and medicine.

References

-

Doctor 2023. (n.d.). Sanger method of DNA sequencing involves premature termination of DNA synthesis using dideoxynucleotides (ddNTPs), which lack a 3' hydroxyl group and stop further elongation. Retrieved from [Link]

-

Ono, K., Ogasawara, M., Iwata, Y., Nakane, H., Fujii, T., Sawai, K., & Saneyoshi, M. (1985). Utilization of 2',3'-dideoxyguanosine 5'-triphosphate as an inhibitor and substrate for DNA polymerase alpha. PubMed. Retrieved from [Link]

-

GeneCube. (2019, August 21). 7.1 Sanger Sequencing using Dideoxyribonucleic Acid Nucleotides (ddNTPs). YouTube. Retrieved from [Link]

-

baseclick GmbH. (n.d.). ddGTP: Efficient nucleic acid labeling for research. Retrieved from [Link]

-

Unknown. (n.d.). 16. DNA Sequencing. Retrieved from [Link]

-

Wikipedia. (n.d.). Dideoxynucleotide. Retrieved from [Link]

-

PubChem. (n.d.). 2'-3'-Dideoxyguanosine-5'-triphosphate. Retrieved from [Link]

-

Patel, P. H., & Suzuki, M. (2020). DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Biology LibreTexts. (2024, November 23). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. Retrieved from [Link]

-

DNA Mismatch. (n.d.). Chain-termination methods. Retrieved from [Link]

-

Genaxxon bioscience. (n.d.). 2',3'- Dideoxyguanosine-5'-O-triphosphate (ddGTP). Retrieved from [Link]

-

Fiveable. (n.d.). DdGTP Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2017, September 8). 26.11: DNA Sequencing and Synthesis: Cornerstones of Gene Technology. Retrieved from [Link]

-

Ono, K., Ogasawara, M., Ohashi, A., Matsukage, A., Takahashi, T., Nakayama, C., & Saneyoshi, M. (1986). Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. PubMed. Retrieved from [Link]

-

Murias, C. V., & Jockusch, S. (2019). Chain-terminating nucleoside analogs (CTNAs). (A) Mechanism of the antiviral effect by the CTNAs; (B) The structures of the CTNAs used in this study. ResearchGate. Retrieved from [Link]

Sources

- 1. pressbooks.bccampus.ca [pressbooks.bccampus.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ddGTP: Efficient nucleic acid labeling for research [baseclick.eu]

- 4. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 5. Why is Sanger sequencing called the chain termination method? | AAT Bioquest [aatbio.com]

- 6. Utilization of 2',3'-dideoxyguanosine 5'-triphosphate as an inhibitor and substrate for DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

structural differences between dGTP and ddGTP

An In-depth Technical Guide to the Core Structural Differences Between dGTP and ddGTP

Introduction: The Tale of Two Nucleotides

In the intricate world of molecular biology, the precise architecture of molecules dictates their function. Deoxyguanosine triphosphate (dGTP) is a canonical building block of life, one of the four essential precursors for the synthesis of DNA by DNA polymerases.[1][2][3] Its close relative, dideoxyguanosine triphosphate (ddGTP), however, plays a starkly different role. Though differing by only a single hydroxyl group, ddGTP acts as a potent inhibitor of DNA synthesis.[4][5][6] This guide provides a detailed comparative analysis of the structural distinctions between dGTP and ddGTP, exploring the profound functional consequences that arise from a subtle molecular alteration. For researchers, scientists, and drug development professionals, understanding this difference is fundamental to harnessing these molecules in groundbreaking applications, from genomic sequencing to antiviral therapeutics.

Part 1: A Comparative Analysis of Molecular Architecture

The foundational difference between dGTP and ddGTP lies not in their nitrogenous base or triphosphate tail, which are identical, but in the sugar moiety that forms the backbone of the nucleotide.

The Critical Distinction: The Deoxyribose Sugar

The identity and function of these molecules are defined by the structure of their five-carbon sugar ring.

-

dGTP (Deoxyguanosine Triphosphate): The sugar in dGTP is 2'-deoxyribose . As its name implies, it lacks a hydroxyl (-OH) group at the 2' carbon position, having a hydrogen atom instead. Crucially, it possesses a reactive hydroxyl group at the 3' carbon position .[1][7] This 3'-OH group is indispensable for the elongation of a DNA strand, as it serves as the nucleophilic point of attack for the incoming nucleotide.[8][9][10]

-

ddGTP (Dideoxyguanosine Triphosphate): The sugar in ddGTP is 2',3'-dideoxyribose . The prefix "dideoxy-" signifies that it lacks hydroxyl groups at both the 2' and 3' positions.[4][5][6] Both carbons are bonded to hydrogen atoms. The absence of the 3'-OH group is the single most important structural feature of ddGTP, rendering it incapable of forming a subsequent phosphodiester bond.[5][8][11]

Summary of Physicochemical Properties

The substitution of a hydroxyl group with a hydrogen atom results in slight but measurable differences in the chemical formulas and molecular weights of these compounds.

| Property | dGTP (Deoxyguanosine Triphosphate) | ddGTP (Dideoxyguanosine Triphosphate) |

| Abbreviation | dGTP | ddGTP |

| Sugar Moiety | 2'-Deoxyribose | 2',3'-Dideoxyribose |

| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃[1][12] | C₁₀H₁₆N₅O₁₂P₃[13] |

| Molecular Weight | 507.18 g/mol [1] | 491.18 g/mol [13] |

| Group at 2' Carbon | Hydrogen (-H) | Hydrogen (-H) |

| Group at 3' Carbon | Hydroxyl (-OH) [7][8] | Hydrogen (-H) [5][6][14] |

| Primary Biological Role | DNA Elongation | DNA Chain Termination |

Part 2: Functional Ramifications of a Single Atom

The presence or absence of the 3'-hydroxyl group is the lynchpin that determines whether a DNA strand can be elongated or is prematurely terminated. This principle is central to the function of DNA polymerases.

The Mechanism of DNA Elongation with dGTP

DNA synthesis is a meticulously orchestrated process catalyzed by DNA polymerase.[15] The elongation of a DNA strand occurs in a 5' to 3' direction and is dependent on the formation of phosphodiester bonds.[7] This reaction involves a nucleophilic attack from the free 3'-hydroxyl group of the growing DNA strand on the innermost (alpha) phosphate group of an incoming dGTP molecule.[8][10] This process releases a pyrophosphate group (PPi) and forms a covalent bond, seamlessly integrating the new nucleotide into the chain.

Part 3: Applications in Scientific Discovery and Medicine

The unique chain-terminating property of ddGTP and its dideoxy counterparts (ddATP, ddCTP, and ddTTP) has been ingeniously exploited in molecular biology, most notably in the development of DNA sequencing methods.

Cornerstone Technology: Sanger Sequencing

Developed by Frederick Sanger in 1977, the chain-termination method of DNA sequencing was a revolutionary advance that made the reading of genetic code possible. [16][17]The technique relies on the controlled interruption of in vitro DNA synthesis by including low concentrations of ddNTPs in the reaction alongside their dNTP counterparts. [18][19]

This protocol describes the classical approach for sequencing a DNA template.

-

Reaction Setup: Four separate reaction tubes are prepared. Each tube contains:

-

Addition of Dideoxynucleotides: A small, controlled amount of a single type of dideoxynucleotide is added to each of the four tubes.

-

DNA Synthesis Reaction: The reaction mixtures are incubated at the optimal temperature for the DNA polymerase. During this time, the polymerase synthesizes new DNA strands complementary to the template.

-

Chain Termination: Within each tube, DNA synthesis proceeds until, by chance, the polymerase incorporates a dideoxynucleotide instead of its corresponding deoxynucleotide. For example, in the "ddGTP" tube, synthesis will terminate wherever a guanine is required. This results in a collection of DNA fragments of varying lengths, all ending with a G. [6]

-

Gel Electrophoresis: The contents of the four tubes are loaded into separate lanes of a high-resolution polyacrylamide gel and subjected to electrophoresis. This separates the DNA fragments based on size, with the shortest fragments migrating the farthest.

-

Sequence Reading: The DNA sequence is determined by reading the bands on the gel from bottom to top across the four lanes. The lane in which a band appears indicates the nucleotide at that position.

Applications in Drug Development

The principle of chain termination extends beyond sequencing into the realm of therapeutics. Many antiviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs) used to treat HIV, are analogs that function as chain terminators. [7]These drugs are modified to be recognized and incorporated by viral reverse transcriptase, but they lack the 3'-OH group, thereby halting the replication of the viral genome. The study of ddGTP and other ddNTPs provided the foundational knowledge for the rational design of these life-saving medications. [22]Furthermore, chemically modified ddNTPs, for instance, those with attached fluorescent dyes or azide groups for click chemistry, are used for precise, single-nucleotide labeling of DNA and RNA for advanced imaging and diagnostic assays. [4][]

Conclusion

The structural comparison of dGTP and ddGTP offers a compelling illustration of the structure-function paradigm in molecular biology. A single hydroxyl group—present on the 3' carbon of dGTP's deoxyribose sugar and absent on that of ddGTP—is the sole distinction between a fundamental unit of DNA replication and a potent inhibitor of that very process. This seemingly minor atomic difference gives rise to profound functional divergence, enabling dGTP to build the molecules of life while empowering ddGTP to become an indispensable tool for deciphering genetic codes and inspiring the design of antiviral therapies. For scientists and researchers, this knowledge remains a cornerstone of genetic analysis and a testament to the elegance and precision of molecular machinery.

References

-

Excedr. (2022, February 15). What Is Deoxyguanosine Triphosphate (dGTP)?[Link]

-

Let's Talk Academy. (2025, April 14). Role of the 3' Hydroxyl Group in DNA Synthesis Termination. [Link]

-

Fiveable. 3' Hydroxyl Definition. [Link]

-

Laboratory Notes. (2025, September 29). 3′ Hydroxyl Group: Key to DNA and RNA Synthesis. [Link]

-

PNAS. (2021, June 4). Multiple deprotonation paths of the nucleophile 3′-OH in the DNA synthesis reaction. [Link]

-

Khan Academy. Leading and lagging strands in DNA replication. [Link]

-

Shutterstock. (2022, July 16). Dgtp Deoxyguanosine Triphosphate Nucleoside Molecular Structure. [Link]

-

baseclick GmbH. dGTP: Structure, Function & Applications in Biotechnology. [Link]

-

Wikipedia. Sanger sequencing. [Link]

-

baseclick GmbH. ddGTP: Efficient nucleic acid labeling for research. [Link]

-

PubChem. 2'-3'-Dideoxyguanosine-5'-triphosphate. [Link]

-

Biology LibreTexts. (2024, November 23). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. [Link]

-

Ask A Biologist. (2010, April 12). Methods of DNA sequencing. [Link]

-

CD Genomics Blog. (2020, February 21). Sanger Sequencing: Introduction, Principle, and Protocol. [Link]

-

Microbe Notes. (2022, September 3). DNA Sequencing- Definition, Principle, Steps, Types, Uses. [Link]

-

Jena Bioscience. Nucleotides for Chain termination Sequencing. [Link]

-

Frontiers in Microbiology. (2019). DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. [Link]

-

Biology Online Dictionary. (2021, January 20). Deoxyguanosine triphosphate Definition and Examples. [Link]

-

Wikipedia. Dideoxynucleotide. [Link]

-

Wikipedia. Deoxyguanosine triphosphate. [Link]

-

StudFiles. DNA Sequencing by Polymerase Coping Method (Enzymatic Sequencing Method). [Link]

-

BYJU'S. ddNTP. [Link]

-

Chemistry LibreTexts. (2020, May 30). 27.6: DNA Sequencing. [Link]

Sources

- 1. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]

- 2. dGTP: Structure, Function & Applications in Biotechnology [baseclick.eu]

- 3. Deoxyguanosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. ddGTP: Efficient nucleic acid labeling for research [baseclick.eu]

- 5. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 6. Dideoxynucleotides (ddNTPs) | AAT Bioquest [aatbio.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. fiveable.me [fiveable.me]

- 10. pnas.org [pnas.org]

- 11. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 12. biologyonline.com [biologyonline.com]

- 13. 2'-3'-Dideoxyguanosine-5'-triphosphate | C10H16N5O12P3 | CID 135430795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. Khan Academy [khanacademy.org]

- 16. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 17. cd-genomics.com [cd-genomics.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Methods of DNA sequencing | Ask A Biologist [askabiologist.asu.edu]

- 20. microbenotes.com [microbenotes.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 2 ,3 -Dideoxyguanosine 5 -triphosphate = 90 HPLC 68726-28-3 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Enzymatic Synthesis of 2',3'-Dideoxyguanosine 5'-Triphosphate (ddGTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dideoxyguanosine 5'-triphosphate (ddGTP) is a critical molecule in molecular biology and drug development, primarily known for its role as a chain terminator in DNA sequencing and as a component of antiviral therapies. While chemical synthesis routes exist, enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative. This in-depth technical guide provides a comprehensive overview and a field-proven protocol for the one-pot enzymatic synthesis of ddGTP from its precursor, 2',3'-dideoxyguanosine (ddG). We will delve into the enzymatic cascade responsible for the three-step phosphorylation, detail a robust experimental workflow, and provide guidance on purification and characterization of the final product.

Introduction: The Significance of ddGTP

2',3'-Dideoxyguanosine 5'-triphosphate is a synthetic analog of the natural deoxynucleoside triphosphate, dGTP. The key structural difference lies in the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar. This seemingly minor modification has profound biological consequences. The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, effectively terminating DNA chain elongation when incorporated by a DNA polymerase.[1] This property is the cornerstone of the Sanger sequencing method, a foundational technology in genomics.[2] Beyond sequencing, ddGTP and other dideoxynucleoside analogs are pivotal in the development of antiviral drugs, particularly those targeting reverse transcriptases of retroviruses like HIV.[3]

The traditional chemical synthesis of ddGTP can be a multi-step, time-consuming process often requiring the use of protecting groups and harsh reagents.[1][4][5] In contrast, enzymatic synthesis presents a more elegant and efficient approach, leveraging the high specificity of enzymes to perform the required phosphorylation steps in a controlled, aqueous environment.[4] This guide focuses on a "one-pot" enzymatic cascade, a streamlined process where all reactions occur in a single vessel, minimizing intermediate purification steps and maximizing yield.

The Enzymatic Cascade: A Three-Step Phosphorylation Pathway

The conversion of 2',3'-dideoxyguanosine to its triphosphate form is accomplished through a sequential three-step phosphorylation cascade, each step catalyzed by a specific kinase. The successful implementation of a one-pot synthesis relies on the coordinated action of these enzymes in a compatible reaction environment.

Figure 1: The three-step enzymatic cascade for the synthesis of ddGTP.

Step 1: Formation of ddGMP

The initial and often rate-limiting step is the phosphorylation of 2',3'-dideoxyguanosine to 2',3'-dideoxyguanosine 5'-monophosphate (ddGMP). This reaction is catalyzed by a nucleoside kinase. For this specific conversion, Deoxyguanosine Kinase (dGK) is a highly suitable enzyme due to its specificity for deoxyguanosine and its analogs.[6] Alternatively, cytosolic 5'-nucleotidase has also been shown to phosphorylate dideoxyguanosine.[2]

Step 2: Synthesis of ddGDP

The second phosphorylation, converting ddGMP to 2',3'-dideoxyguanosine 5'-diphosphate (ddGDP), is catalyzed by Guanylate Kinase (GK) . This enzyme specifically recognizes GMP and its analogs as substrates, transferring a phosphate group from a donor, typically ATP.[7][8]

Step 3: The Final Phosphorylation to ddGTP

The final step in the cascade is the conversion of ddGDP to the target molecule, 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP). This reaction is efficiently catalyzed by Nucleoside Diphosphate Kinase (NDK) . NDK is a ubiquitous enzyme with broad substrate specificity, capable of transferring the terminal phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.[9][10]

Experimental Protocol: A One-Pot Synthesis Approach

This protocol outlines a self-validating system for the efficient one-pot synthesis of ddGTP. The inclusion of an ATP regeneration system is crucial for driving the reaction equilibrium towards the product and maintaining a high phosphorylation potential.

Reagents and Materials

| Reagent/Material | Recommended Specifications |

| 2',3'-Dideoxyguanosine (ddG) | ≥98% purity |

| Adenosine 5'-triphosphate (ATP) | Molecular biology grade |

| Phosphoenolpyruvate (PEP) | ≥98% purity |

| Recombinant Deoxyguanosine Kinase (dGK) | e.g., from E. coli |

| Recombinant Guanylate Kinase (GK) | e.g., from E. coli |

| Recombinant Nucleoside Diphosphate Kinase (NDK) | e.g., from E. coli |

| Pyruvate Kinase (PK) | e.g., from rabbit muscle |

| Tris-HCl buffer | pH 7.5 |

| MgCl₂ | |

| KCl | |

| Dithiothreitol (DTT) | |

| Anion-exchange chromatography column | e.g., DEAE-Sepharose or a commercial equivalent |

| Triethylammonium bicarbonate (TEAB) buffer | |

| HPLC system with UV detector | |

| C18 reverse-phase HPLC column | |

| Mass spectrometer |

Step-by-Step Methodology

-

Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. The final volume for a typical analytical-scale synthesis is 1 mL.

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Cofactors: 10 mM MgCl₂, 20 mM KCl

-

Reducing Agent: 1 mM DTT

-

Substrate: 5 mM 2',3'-Dideoxyguanosine (ddG)

-

Phosphate Donor: 6 mM ATP

-

ATP Regeneration System: 15 mM Phosphoenolpyruvate (PEP), 10 units Pyruvate Kinase (PK)

-

Enzyme Cascade:

-

1-2 units Deoxyguanosine Kinase (dGK)

-

1-2 units Guanylate Kinase (GK)

-

1-2 units Nucleoside Diphosphate Kinase (NDK)

-

-

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.

-

Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature and precipitate the enzymes.

-

Clarification: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Carefully collect the supernatant containing the synthesized ddGTP.

Purification and Characterization

Purification by Anion-Exchange Chromatography

The negatively charged phosphate groups of ddGTP allow for efficient purification using anion-exchange chromatography.[11][12][13]

-

Column Equilibration: Equilibrate an anion-exchange column (e.g., DEAE-Sepharose) with a low-salt buffer (e.g., 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5).

-

Sample Loading: Load the clarified supernatant from the enzymatic reaction onto the equilibrated column.

-

Washing: Wash the column with several column volumes of the low-salt buffer to remove unbound contaminants.

-

Elution: Elute the bound nucleotides with a linear gradient of a high-salt buffer (e.g., 1 M TEAB, pH 7.5). The different phosphorylated species (ddGMP, ddGDP, and ddGTP) will elute at different salt concentrations due to their increasing negative charge. ddGTP, having the highest negative charge, will elute at the highest salt concentration.

-

Desalting: Pool the fractions containing ddGTP and remove the volatile TEAB buffer by repeated lyophilization.

Characterization and Quality Control

The purity and identity of the synthesized ddGTP should be confirmed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][14][15]

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of a low-concentration ion-pairing reagent (e.g., triethylammonium acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile) can effectively separate the different nucleotides.

-

Detection: UV absorbance at 254 nm. The retention time of the synthesized product should be compared to a commercial ddGTP standard.

-

-

Mass Spectrometry Analysis:

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low ddGTP yield | - Inactive enzymes- Suboptimal reaction conditions (pH, temperature)- Depletion of ATP | - Verify enzyme activity with control substrates.- Optimize pH and temperature for the coupled enzyme system.- Ensure the ATP regeneration system is active and all components are present. |

| Accumulation of intermediates (ddGMP, ddGDP) | - Insufficient activity of downstream kinases (GK or NDK) | - Increase the concentration of the respective kinase.- Check for inhibitors of GK or NDK in the reaction mixture. |

| Poor separation during anion-exchange chromatography | - Improperly packed column- Incorrect buffer pH or salt gradient | - Repack the column.- Verify the pH of the buffers and optimize the salt gradient for better resolution. |

| Multiple peaks in HPLC analysis of purified product | - Incomplete purification- Degradation of ddGTP | - Re-purify the sample using a shallower salt gradient.- Store the purified ddGTP at -80°C and avoid repeated freeze-thaw cycles. |

Conclusion

The one-pot enzymatic synthesis of 2',3'-dideoxyguanosine 5'-triphosphate represents a powerful and efficient alternative to traditional chemical methods. By leveraging a cascade of specific kinases and an ATP regeneration system, high yields of pure ddGTP can be achieved. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers and drug development professionals to produce this vital molecule for a range of applications in molecular biology and medicine. The principles outlined can also be adapted for the synthesis of other nucleoside triphosphate analogs, highlighting the versatility of enzymatic approaches in modern biotechnology.

References

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

- Purification of DNA by anion-exchange chromatography. (2001). Current Protocols in Molecular Biology, Chapter 2, Unit 2.1B.

-

Olafsson, S., Whittington, D., Murray, J., Regnier, M., & Moussavi-Harami, F. M. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1068–1069, 90–97. [Link]

- Ono, K., & Nakane, H. (1991). Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. Biomedicine & Pharmacotherapy, 45(4-5), 179–185.

- Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases. (2020).

-

Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosph

- Oligonucleotide Purification using Anion Exchange Liquid Chrom

-

Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. (n.d.). YMC Europe. Retrieved January 21, 2026, from [Link]

- Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. (2020). eScholarship, University of California.

- Physiological correlation between nucleoside-diphosphate kinases and the 21-kDa guanine-nucleotide binding proteins copurified with the enzymes from the cell membrane fractions of Ehrlich ascites tumor cells. (1990). PubMed.

- Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate: LC-MS/MS for dNTPs. (2014).

-

Guanylate kinase. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. (2020). Frontiers in Bioengineering and Biotechnology, 8, 866. [Link]

- DNA sequencing using biotinylated dideoxynucleotides and mass spectrometry. (2002). Nucleic Acids Research, 30(16), e83.

-

CDD Conserved Protein Domain Family: NDPk. (2002). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Purification of DNA by Anion-Exchange Chromatography. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Physiological correlation between nucleoside-diphosphate kinase and the enzyme-associated guanine nucleotide binding proteins. (1991). PubMed.

- Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer. (2019). The Journal of Biological Chemistry, 294(31), 11737–11751.

- One-pot Enzymatic Synthesis of UDP-D-glucose from UMP and Glucose-1-phosphate Using an ATP Regeneration System. (2003).

- Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-(α-P-seleno)triphosphates. (2014). Current Protocols in Nucleic Acid Chemistry, 56, 13.9.1-13.9.23.

-

Deoxyguanosine kinase, mitochondrial. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

- 1. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological correlation between nucleoside-diphosphate kinases and the 21-kDa guanine-nucleotide binding proteins copurified with the enzymes from the cell membrane fractions of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 4. mdpi.com [mdpi.com]

- 5. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]

- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biochem.du.ac.in [biochem.du.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Purification of DNA by anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. ymc.eu [ymc.eu]

- 14. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Dideoxyguanosine Triphosphate (ddGTP) as a Chain-Terminating Inhibitor of Telomerase

Abstract

Telomerase, a specialized reverse transcriptase, is a critical enzyme for maintaining telomere length and is reactivated in the vast majority of human cancers, making it a premier target for therapeutic intervention.[1][2] This guide provides a detailed technical examination of dideoxyguanosine triphosphate (ddGTP) as a potent inhibitor of telomerase activity. We will explore the fundamental mechanism of action, present robust experimental protocols for assessing its inhibitory effects, and discuss the implications for drug development. The core principle of ddGTP's function lies in its identity as a chain-terminating nucleotide analog, which, upon incorporation by telomerase, irrevocably halts telomere elongation.[3][4] This document serves as a comprehensive resource for researchers aiming to investigate or leverage this specific mode of telomerase inhibition.

The Rationale for Telomerase Inhibition

Telomeres are nucleoprotein structures at the ends of linear chromosomes that are essential for genomic stability.[5][6] In most human somatic cells, telomeres shorten with each cell division due to the "end replication problem," eventually triggering cellular senescence.[2][7] Cancer cells, however, achieve replicative immortality by upregulating the enzyme telomerase, which adds telomeric repeats (TTAGGG in humans) to chromosome ends, thus counteracting the shortening process.[8][9]

Telomerase is a ribonucleoprotein complex composed of a catalytic protein subunit, the telomerase reverse transcriptase (TERT), and an RNA component (TR or TERC) that serves as the template for repeat synthesis.[6][8] The high prevalence of telomerase activity in over 85% of cancers, contrasted with its absence in most normal somatic cells, establishes it as a highly specific and attractive target for anticancer therapy.[2][10] Inhibiting telomerase is expected to lead to progressive telomere shortening in cancer cells, ultimately inducing apoptosis or senescence with minimal impact on healthy tissues.[10]

Core Mechanism: ddGTP as a Chain Terminator

The inhibitory action of ddGTP is rooted in its molecular structure. Like its natural counterpart, deoxyguanosine triphosphate (dGTP), ddGTP can be recognized and utilized by the TERT subunit of telomerase. However, ddGTP is a dideoxynucleotide, meaning it lacks a hydroxyl (-OH) group at the 3' position of its deoxyribose sugar ring.[3][4]

The 3'-OH group is indispensable for DNA synthesis. DNA polymerases and reverse transcriptases, including telomerase, catalyze the formation of a phosphodiester bond between the 3'-OH of the growing DNA strand and the 5' phosphate group of the incoming nucleotide.[4] When telomerase incorporates ddGTP into the nascent telomeric DNA strand, this process is irrevocably halted. The absence of the 3'-OH group prevents the subsequent nucleophilic attack required to add the next nucleotide, thereby causing absolute chain termination.[4][11][12]

This mechanism is potent and direct. Unlike inhibitors that may disrupt enzyme assembly or bind to allosteric sites, ddGTP acts as a fraudulent substrate, directly intervening at the catalytic core of the enzyme's function.[9][13]

Diagram: Mechanism of Telomerase Inhibition by ddGTP

Caption: ddGTP lacks the 3'-OH group, causing chain termination upon incorporation.

Experimental Validation: Quantifying Inhibition

To rigorously assess the inhibitory effect of ddGTP, a well-controlled, quantitative assay is essential. The Telomeric Repeat Amplification Protocol (TRAP) is the gold standard for measuring telomerase activity and can be readily adapted for inhibitor screening.[14][15] The assay is a two-step process: first, telomerase present in a cell lysate extends a synthetic DNA primer; second, the extended products are amplified via PCR.

Experimental Workflow: TRAP Assay for Inhibitor Analysis

Caption: Workflow for assessing ddGTP inhibition using the TRAP assay.

Protocol: Telomeric Repeat Amplification Protocol (TRAP) for ddGTP IC50 Determination

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

A. Materials & Reagents:

-

Telomerase-positive cell line (e.g., HeLa, A-549)

-

CHAPS Lysis Buffer (10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% Glycerol, 5 mM β-mercaptoethanol, RNase Inhibitor)

-

Protein Assay Reagent (e.g., Bradford)

-

ddGTP stock solution (1 mM)

-

TRAP Reaction Mix (5X): 100 mM Tris-HCl pH 8.3, 7.5 mM MgCl2, 315 mM KCl, 0.25% Tween 20, 5 mM EGTA

-

dNTP mix (2.5 mM each of dATP, dTTP, dCTP; 2.5 mM dGTP)

-

TS Primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX Reverse Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

Taq DNA Polymerase

-

Internal Control DNA template and primers (for qPCR normalization)[15]

-

Nuclease-free water

B. Procedure:

-

Cell Lysate Preparation:

-

Harvest ~1-2 million telomerase-positive cells.

-

Wash cells with ice-cold PBS, then resuspend in 200 µL of ice-cold CHAPS Lysis Buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (this is the cell extract).

-

Determine protein concentration using a Bradford assay. Dilute extract to a working concentration of 0.1 µg/µL.

-

-

Telomerase Extension Reaction Setup:

-

Prepare a master mix for the extension step. For each reaction, combine:

-

10 µL 5X TRAP Reaction Mix

-

2 µL dNTP mix

-

2 µL TS Primer (10 µM)

-

1 µL Taq Polymerase

-

-

Prepare serial dilutions of ddGTP (e.g., final concentrations of 0, 1, 5, 10, 50, 100 µM).

-

In separate PCR tubes, add 2 µg of cell extract and the desired volume of ddGTP dilution.

-

Add the master mix to each tube. Adjust the final volume to 50 µL with nuclease-free water.

-

Crucial Controls:

-

Positive Control: Reaction with cell extract but no ddGTP (0 µM).

-

Negative Control: Reaction with CHAPS buffer instead of cell extract to check for contamination.[16]

-

Heat-Inactivated Control: Reaction with cell extract that has been heated at 85°C for 10 min to destroy telomerase activity.

-

-

Incubate all tubes at 30°C for 30 minutes to allow for telomerase extension.

-

-

PCR Amplification:

-

Immediately following the extension, add 1 µL of ACX Reverse Primer (10 µM) to each tube.

-

Place tubes in a thermal cycler and run the following program:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

95°C for 30 seconds

-

55°C for 30 seconds

-

72°C for 45 seconds

-

-

Final Extension: 72°C for 5 minutes

-

-

-

Data Analysis:

-

Method 1 (Gel Electrophoresis): Run 10-15 µL of each PCR product on a 12% non-denaturing polyacrylamide gel. Stain with SYBR Green or a similar dye. Telomerase activity will be visible as a characteristic 6-base pair ladder. The intensity of this ladder will decrease with increasing concentrations of ddGTP.[16]

-

Method 2 (Quantitative PCR): If using a real-time PCR system, SYBR Green can be included in the PCR step. The cycle threshold (Ct) value will increase as ddGTP concentration increases, reflecting less amplified product.[17]

-

Data Presentation: Inhibitory Effect of ddGTP on Telomerase Activity

The results from a quantitative TRAP assay can be summarized to determine the half-maximal inhibitory concentration (IC50).

| ddGTP Concentration (µM) | Relative Telomerase Activity (%) (Mean ± SD, n=3) |

| 0 (Positive Control) | 100 ± 4.5 |

| 1 | 85.2 ± 5.1 |

| 5 | 62.7 ± 3.9 |

| 10 | 48.9 ± 4.2 |

| 50 | 15.3 ± 2.8 |

| 100 | 4.1 ± 1.5 |

| Heat-Inactivated | <1 |

Data are hypothetical and for illustrative purposes.

Specificity and Therapeutic Outlook

A critical consideration for any nucleotide analog inhibitor is its selectivity. For ddGTP to be a viable therapeutic candidate, it must preferentially inhibit telomerase over the host cell's replicative DNA polymerases. Studies on similar 3'-modified purine nucleosides, such as 3'-azido-2',3'-dideoxyguanosine (AZddGTP), have shown potent and selective inhibition of telomerase with significantly less effect on DNA polymerases α and δ.[18][19] This suggests that the active site of telomerase has a structural conformation that is more accommodating to such analogs than other polymerases, providing a potential therapeutic window.

The direct chain-termination mechanism of ddGTP offers a clear and unambiguous method of action. While there is a recognized lag phase between the initial inhibition of telomerase and the critical telomere shortening required to halt cell proliferation, this approach remains a cornerstone of anti-cancer strategy.[20] Further development could involve prodrug strategies to enhance the intracellular delivery and phosphorylation of ddGTP's nucleoside precursor (ddG) to maximize its concentration within cancer cells.

Conclusion

Dideoxyguanosine triphosphate (ddGTP) represents a powerful tool for the inhibition of telomerase. Its mechanism as a chain-terminating fraudulent substrate is well-understood and can be robustly validated using standard molecular biology techniques like the TRAP assay. Its potential for selective action against the reverse transcriptase activity of telomerase makes it and its derivatives compelling subjects for further investigation in the development of targeted cancer therapies. The methodologies and principles outlined in this guide provide a solid framework for researchers to explore the profound impact of ddGTP on the immortal phenotype of cancer cells.

References

-

Shay, J.W. & Wright, W.E. (2005). Strategies Targeting Telomerase Inhibition. PMC - NIH. [Link]

-

Zvereva, M.I., Shcherbakova, D.M., & Dontsova, O.A. (2010). Telomerase structure function. PubMed - NIH. [Link]

-

Neidle, S. & Parkinson, G. (2003). Telomerase and its potential for therapeutic intervention. PMC - NIH. [Link]

-

Zvereva, M.I., Shcherbakova, D.M., & Dontsova, O.A. (2010). Telomerase: Structure, functions, and activity regulation. SciSpace. [Link]

-

MDPI. (2024). Telomerase Inhibition Potential of Natural Compounds in Leukemia Treatment. MDPI. [Link]

-

Zvereva, M.I., Shcherbakova, D.M., & Dontsova, O.A. (2010). Telomerase: structure, functions, and activity regulation. PubMed. [Link]

-

Britannica. (Date not available). Telomerase | Description, Function, & Facts. Britannica. [Link]

-

Aryal, S. (2022). Telomeres and Telomerase: Structure and Functions. Microbe Notes. [Link]

-

Fiveable. (Date not available). DdGTP Definition. Fiveable. [Link]

-

Bentham Science Publisher. (Date not available). Telomerase Inhibitors as Anticancer Therapy. Bentham Science Publisher. [Link]

-

Patsnap Synapse. (2024). What are the therapeutic candidates targeting Telomerase?. Patsnap Synapse. [Link]

-

Fouquerel, E., et al. (2021). Mechanisms of telomerase inhibition by oxidized and therapeutic dNTPs. bioRxiv. [Link]

-

Fouquerel, E., et al. (2020). Mechanisms of telomerase inhibition by oxidized and therapeutic dNTPs. PubMed - NIH. [Link]

-

Bio-Synthesis. (2023). Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis. [Link]

-

Bryan, C., et al. (2015). Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532. CORE. [Link]

-

Fuxe, T., et al. (2001). Inhibition of human telomerase by 7-deaza-2'-deoxyguanosine nucleoside triphosphate analogs. PubMed. [Link]

-

Fouquerel, E., et al. (2020). Mechanisms of telomerase inhibition by oxidized and therapeutic dNTPs. PMC - NIH. [Link]

-

Xi, L., & Cech, T.R. (2020). One-Step High-Throughput Telomerase Activity Measurement of Cell Populations, Single Cells, and Single-Enzyme Complexes. ACS Omega. [Link]

-